Multi-Enzymatic Cascade Optical Purity
In a one-pot multi-enzymatic cascade, the (1S,2R)-1-amino-1-phenylpropan-2-ol isomer can be obtained with an optical purity (enantiomeric ratio, er) and diastereomeric ratio (dr) both exceeding 99.5% [1]. This level of stereocontrol is superior to that achieved for the (1S,2S) diastereomer, which was reported with a 95.5% er under the same cascade methodology, highlighting the stereochemical bias of the enzymatic system toward the (1S,2R) configuration [1].
| Evidence Dimension | Stereochemical Purity (Enantiomeric and Diastereomeric Ratio) |
|---|---|
| Target Compound Data | er >99.5%, dr >99.5% |
| Comparator Or Baseline | (1S,2S)-1-amino-1-phenylpropan-2-ol |
| Quantified Difference | er higher by >4.0% (from 95.5% to >99.5%) |
| Conditions | One-pot multi-enzymatic cascade using alcohol dehydrogenase (Bs-BDHA) and ω-transaminase (Cv(S) or Bm(S)) at 30 °C. |
Why This Matters
Higher optical purity reduces the need for costly and time-consuming post-synthetic purification, directly lowering production costs for chiral building blocks and ensuring batch-to-batch consistency in sensitive pharmaceutical applications.
- [1] Corrado, M.L., Knaus, T. & Mutti, F.G. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(13), 2345-2350. View Source
